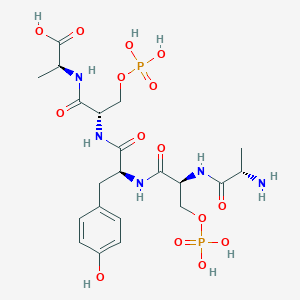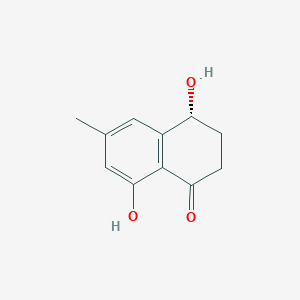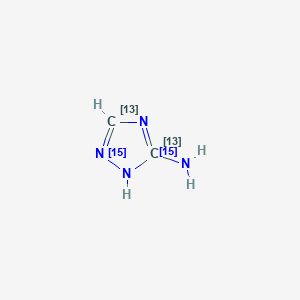
butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate is a chemical compound that features a piperidine ring substituted with a trifluoroacetyl group and a butan-2-yl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the acidic by-products. The resulting intermediate is then esterified with butan-2-ol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the trifluoroacetyl group to a different functional group.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The piperidine ring provides structural stability and can interact with various biological receptors.
Comparación Con Compuestos Similares
Similar Compounds
1-Trifluoroacetyl piperidine: This compound shares the trifluoroacetyl group but lacks the butan-2-yl ester.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Another trifluoroacetyl-containing compound with different structural features.
Uniqueness
Butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate is unique due to the combination of the trifluoroacetyl group and the butan-2-yl ester, which imparts distinct chemical properties and potential applications. The presence of both functional groups allows for versatile chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H18F3NO3 |
|---|---|
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C12H18F3NO3/c1-3-8(2)19-10(17)9-6-4-5-7-16(9)11(18)12(13,14)15/h8-9H,3-7H2,1-2H3 |
Clave InChI |
WPEYTXDPQFFBSD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)C1CCCCN1C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)

![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)



![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)
